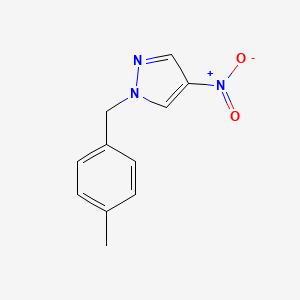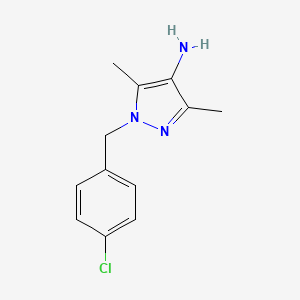
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves the reaction of 4-chlorobenzyl chloride (or an equivalent chlorobenzyl derivative) with 3,5-dimethylpyrazole under appropriate conditions. The chlorobenzyl group replaces one of the hydrogen atoms on the pyrazole ring, resulting in the formation of the target compound .
Mécanisme D'action
Target of Action
The compound “1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is a synthetic molecule that has been found to interact with various biological targetsSimilar compounds have shown promising broad-spectrum antibacterial activity against pathogens likePseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris . Another compound with a similar structure showed antidepressant activity, potentially interacting with the 5-HT1A receptor .
Mode of Action
For instance, the compound might inhibit the growth of bacteria by interfering with essential bacterial processes . In the case of antidepressant activity, the compound might interact with the 5-HT1A receptor, influencing serotonin levels in the brain .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect pathways related to bacterial growth and serotonin regulation .
Pharmacokinetics
Similar compounds have been synthesized and tested for their biological activity , suggesting that they have suitable pharmacokinetic properties for bioavailability.
Result of Action
The result of the action of “1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” depends on its targets and mode of action. For instance, if the compound acts as an antibacterial agent, the result might be the inhibition of bacterial growth . If the compound acts as an antidepressant, it might lead to an increase in serotonin levels in the brain, potentially alleviating symptoms of depression .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQOUVTCNRONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)

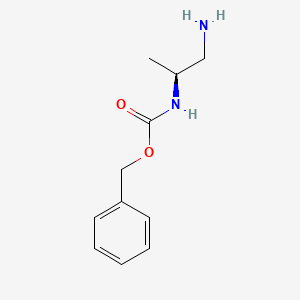
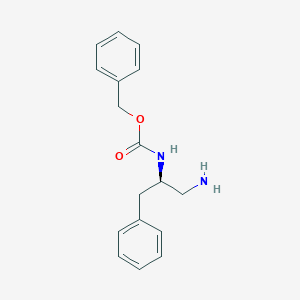
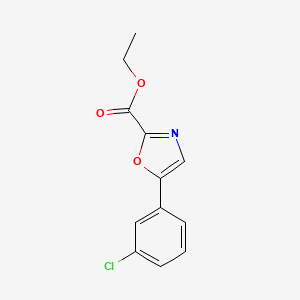
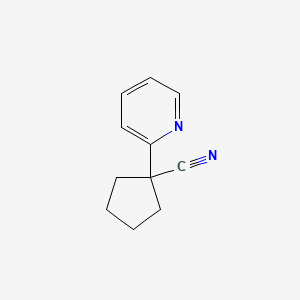
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)


![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)

![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)
